3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol
Overview
Description
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methyl-4-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorines or to convert the hydroxyl group to a hydrogen.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine could produce an amine derivative of the original compound.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol involves its interaction with biological molecules. The dichlorobenzyl group is known for its antimicrobial properties, which may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)Oxy]benzaldehyde
- 2-[(3,4-Dichlorobenzyl)Oxy]-3-Methoxybenzaldehyde
- 4-[(3,4-Dichlorobenzyl)Oxy]benzaldehyde
Uniqueness
3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol is unique due to the presence of both the pyridine ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The pyridine ring enhances its solubility and reactivity, while the dichlorobenzyl group provides antimicrobial activity.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)4-5-16-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDVUVRSUDGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381895 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-00-1 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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